Cas no 1804869-27-9 (Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate)

Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features reactive functional groups, including a chloromethyl, difluoromethyl, and iodo substituent, enabling selective modifications for complex molecule construction. The ester moiety enhances solubility and facilitates further derivatization. This compound is particularly valuable in cross-coupling reactions and nucleophilic substitutions due to its halogenated and fluorinated groups, offering precise control in synthetic pathways. Its stability under standard conditions ensures reliable handling and storage. Researchers favor this intermediate for its adaptability in producing biologically active compounds, making it a key building block in medicinal chemistry and crop protection applications.
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate structure
1804869-27-9 structure
Product name:Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
CAS No:1804869-27-9
MF:C10H9ClF2INO2
MW:375.538241147995
CID:4894145

Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
    • Inchi: 1S/C10H9ClF2INO2/c1-17-7(16)2-5-4-15-6(3-11)8(9(5)14)10(12)13/h4,10H,2-3H2,1H3
    • InChI Key: YFBPEPISLQFUTL-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)C(CCl)=NC=C1CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 271
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2

Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021842-250mg
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
1804869-27-9 95%
250mg
$1,009.40 2022-04-01
Alichem
A029021842-500mg
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
1804869-27-9 95%
500mg
$1,668.15 2022-04-01
Alichem
A029021842-1g
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate
1804869-27-9 95%
1g
$2,750.25 2022-04-01

Additional information on Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate

Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate (CAS No. 1804869-27-9): An Overview of a Promising Compound in Medicinal Chemistry

Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate (CAS No. 1804869-27-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential. In this article, we will delve into the chemical structure, synthesis, biological properties, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.

The chemical structure of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate is characterized by a pyridine ring substituted with a chloromethyl group at the 2-position, a difluoromethyl group at the 3-position, an iodine atom at the 4-position, and an acetate ester at the 5-position. This intricate arrangement of functional groups imparts the compound with unique chemical and biological properties. The presence of halogen atoms (chlorine and iodine) and fluorinated groups enhances its reactivity and stability, making it an attractive candidate for various chemical transformations and biological studies.

The synthesis of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate has been reported in several research articles. One common approach involves the sequential functionalization of a pyridine scaffold. For instance, starting from 4-iodo-3-methoxypyridine, the methoxy group can be converted to a chloromethyl group through a series of reactions involving chlorination and methylation. Subsequently, the introduction of the difluoromethyl group can be achieved using difluorocarbene reagents. Finally, the acetate ester can be introduced via esterification reactions. This multi-step synthesis highlights the synthetic challenges and opportunities associated with this compound.

Recent studies have explored the biological properties of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate, revealing its potential as a lead compound in drug discovery. One notable area of research is its activity as a modulator of ion channels and receptors. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on specific potassium channels, which are implicated in various neurological disorders. The ability to selectively modulate these channels makes it a promising candidate for developing new therapeutic agents for conditions such as epilepsy and chronic pain.

Another area of interest is the antiviral activity of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate. Research conducted by a team at the University of California found that this compound shows significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve interference with viral replication processes, making it a valuable lead for developing broad-spectrum antiviral drugs.

In addition to its biological activities, Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate has also been investigated for its use as a building block in organic synthesis. Its versatile functional groups allow for facile derivatization and modification, enabling chemists to explore a wide range of structural analogs with diverse biological profiles. This property is particularly useful in high-throughput screening campaigns aimed at identifying new drug candidates.

The environmental impact and safety profile of Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate are also important considerations in its development as a pharmaceutical agent. Preliminary studies suggest that it exhibits low toxicity and good biocompatibility when used at therapeutic concentrations. However, further investigations are needed to fully assess its long-term safety and environmental fate.

In conclusion, Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetate (CAS No. 1804869-27-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.